1-Benzyl-3-methylpiperazine-2,5-dione

Antiproliferative K-562 Leukemia

Validating anticancer leads requires negative controls with proven non-cytotoxicity. 1-Benzyl-3-methylpiperazine-2,5-dione exhibits no detectable antiproliferative activity against K-562 leukemia cells, while structurally related analogs show IC50 4.60-30.10 µg/mL. • Defined negative control for leukemia drug discovery assays • ≥95% purity; both (R)- and (S)-enantiomers available (CAS 132871-09-1 / 132871-10-4) • Weak chiral recognition suits non-interfering internal standard for HPLC/UHPLC method development Bulk quantities and custom packaging available.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1246548-50-4; 132871-09-1
Cat. No. B2596337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylpiperazine-2,5-dione
CAS1246548-50-4; 132871-09-1
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)
InChIKeyHNTYWRJULQTORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-methylpiperazine-2,5-dione: Core Identity and Comparator Landscape


1-Benzyl-3-methylpiperazine-2,5-dione is a chiral 2,5-diketopiperazine (piperazine-2,5-dione) derivative bearing a benzyl substituent at N1 and a methyl group at C3 [1]. It belongs to a class of heterocyclic scaffolds widely used as synthetic intermediates, chiral auxiliaries, and privileged structures in medicinal chemistry [2]. Within the published literature, the compound has been directly compared to close structural analogs including (S)-1-benzyl-6-methylpiperazine-2,5-dione, (S)-1-benzyl-3-isobutylpiperazine-2,5-dione, (S)-1,3-dibenzylpiperazine-2,5-dione, and (S)-6-methyl-1-(pentafluorobenzyl)piperazine-2,5-dione, establishing a clear comparator framework for scientific selection [1][2].

Scaffold
Chiral 2,5-diketopiperazine with N1-benzyl, C3-methyl substitution
Stereochemical forms
(R)-enantiomer, (S)-enantiomer, and racemate available for chiral studies
Comparator context
Directly compared to 6-methyl, isobutyl, dibenzyl, and pentafluorobenzyl analogs

1-Benzyl-3-methylpiperazine-2,5-dione: Why Generic Substitution Fails


Piperazine-2,5-dione derivatives are not functionally interchangeable. The position and nature of substituents on the diketopiperazine ring critically dictate biological activity and chiral recognition properties. For example, in a head-to-head antiproliferative screen against K-562 leukemia cells, the 3-methyl derivative (the target compound) exhibited no detectable antiproliferative activity, whereas the 4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine analog (compound A) displayed an IC50 of 30.10 ± 1.6 µg/mL [1]. Similarly, in chiral solvating agent applications, the 3-methyl regioisomer (1b) showed markedly weaker enantioselective binding (ΔΔδRS values below the practical threshold) compared to the 6-methyl analog (1a), which achieved baseline-resolved NH proton signals for racemic N-acylamino acid esters [2]. These data demonstrate that even minor positional isomerism or substitution changes produce quantifiably different performance profiles, making generic replacement scientifically unjustifiable.

3‑methyl vs. 6‑methyl regioisomer
Chiral solvating efficacy may not transfer; enantioselectivity shifts markedly and 3‑methyl gives only weak discrimination.
Antiproliferative profile mismatch
This scaffold lacks measurable activity in K‑562 cells, while close analogs show IC50 values in the low µg/mL range; substitution may invalidate negative-control design.
C3 substituent effect on chiral recognition
C3‑unsubstituted or 6‑alkyl analogs may exhibit stronger enantioselective binding; replacing without verifying could alter chiral method performance.

Quantitative Evidence: 1-Benzyl-3-methylpiperazine-2,5-dione vs. Closest Analogs


Antiproliferative Activity in K-562 Leukemia Cells

In a comparative antiproliferative study, (S)-1-benzyl-3-methylpiperazine-2,5-dione (compound C) showed no detectable growth inhibition of K-562 human chronic myelogenous leukemia cells, in contrast to three active derivatives. Compounds A, E, and F exhibited IC50 values of 30.10 ± 1.6 µg/mL, 4.60 ± 0.4 µg/mL, and 25.70 ± 1.10 µg/mL, respectively [1]. This inactivity is not a class-wide property of piperazine-2,5-diones; rather, it is specifically associated with the 3-methyl substitution pattern in the absence of extended aromatic or hydrophobic groups at other positions.

Antiproliferative activity in K‑562
Head‑to‑head comparison
Target compound: no detectable growth inhibition. Comparators A, E, F: IC50 30.10, 4.60, 25.70 µg/mL
Supports scaffold-inactivity context for negative-control use in leukemia cell‑model studies.
Antiproliferative assay, K‑562 human chronic myelogenous leukemia cells (Saab et al., 2013).
Antiproliferative K-562 Leukemia

3-Methyl vs. 6-Methyl Regioisomer Enantioselectivity

A head-to-head comparison of (S)-1-benzyl-3-methylpiperazine-2,5-dione (1b) and its 6-methyl regioisomer (S)-1-benzyl-6-methylpiperazine-2,5-dione (1a) as chiral solvating agents (CSAs) for racemic N-acylamino acid esters revealed that 1a exhibited markedly stronger chiral solvating properties. 1a produced baseline-resolved ¹H NMR signals for the NH protons of enantiomeric substrates, whereas 1b showed only weak interactions and did not achieve practical enantiomeric discrimination [1]. The association constants and ΔΔδRS values for 1b were substantially lower than those of 1a, indicating that the position of the methyl substituent (C3 vs. C6) is a critical determinant of CSA efficacy.

3‑Methyl vs. 6‑methyl enantioselectivity
Head‑to‑head comparison
6‑methyl analog (1a): baseline‑resolved NH signals. 3‑methyl analog (1b): ΔΔδRS below practical threshold for discrimination.
Confirms that regioisomer position critically determines chiral solvating agent efficacy.
¹H NMR of racemic N‑acylamino acid esters, CDCl₃, 29 °C to −20 °C (Wagger et al., 2008).
Chiral solvating agent NMR enantiodiscrimination Diketopiperazine

C3 Substituent Effects on Enantioselectivity

The 2011 substituent-effect study on (S)-1,6-dialkylpiperazine-2,5-diones demonstrated that introducing an additional syn-oriented substituent at the C(3) position systematically decreases enantioselectivity in chiral recognition [1]. Although this study primarily examined 1,6-disubstituted analogs, the principle directly applies to the target compound: the C(3)-methyl group in 1-benzyl-3-methylpiperazine-2,5-dione contributes to reduced chiral discrimination compared to C(3)-unsubstituted analogs. The magnitude of this effect is substituent-dependent, with bulkier C(3) groups causing greater attenuation of enantioselectivity.

C3 substituent effect on enantioselectivity
Class‑level inference
Additional syn‑oriented substituent at C3 systematically decreases enantioselectivity; bulkier groups cause greater attenuation.
Supports selection of this compound when moderate chiral recognition is desired, avoiding excessive binding.
Trend derived from (S)‑1,6‑dialkylpiperazine‑2,5‑dione series; exact ΔΔδRS shift requires compound‑specific verification.
Structure-activity relationship Substituent effect Enantioselectivity

Enantiomeric Purity and Procurement Options

1-Benzyl-3-methylpiperazine-2,5-dione is commercially available as the racemic mixture (CAS 1246548-50-4, ≥97% purity) , the (R)-enantiomer (CAS 132871-09-1, ≥98% purity) , and the (S)-enantiomer (CAS 132871-10-4, ≥97% purity) . The distinct CAS numbers and independently verified purity specifications enable precise procurement of the desired stereochemical form. In contrast, many closely related piperazine-2,5-dione analogs are only available as racemates or single enantiomers with limited purity documentation, making the target compound's well-defined enantiomeric options a practical differentiator for stereochemically sensitive applications.

Enantiomeric purity & procurement
Supporting evidence
Racemate ≥97%, (R)‑enantiomer ≥98%, (S)‑enantiomer ≥97% purity; distinct CAS numbers for each form.
Well‑defined stereochemical options reduce procurement risk for chirally sensitive applications.
Commercial supplier specifications; verify lot‑specific purity and enantiomeric excess upon receipt.
Chiral purity Enantiomer differentiation Quality control

Optimal Application Scenarios for 1-Benzyl-3-methylpiperazine-2,5-dione


Leukemia Antiproliferative Negative Control

Based on the direct evidence that 1-benzyl-3-methylpiperazine-2,5-dione (compound C) exhibits no antiproliferative activity against K-562 cells, while structurally related piperazine derivatives A, E, and F are active (IC50 4.60–30.10 µg/mL), this compound is ideally suited as a negative control in leukemia drug discovery campaigns [1]. Researchers can use it to establish baseline non-cytotoxic behavior and validate that observed antiproliferative effects of novel analogs are attributable to specific structural modifications rather than general piperazine-2,5-dione scaffold toxicity.

Chiral Derivatization Scaffold with Attenuated Binding

The 3-methyl substitution pattern confers weaker enantioselective binding compared to 6-methyl or unsubstituted analogs, as demonstrated by the reduced ΔΔδRS values in chiral solvating agent screens [2][3]. This property makes the compound suitable as a starting scaffold for designing chiral derivatization agents intended for mass spectrometry-based enantiomer analysis, where excessive analyte binding can suppress ionization or complicate spectra. The well-defined (R)- and (S)-enantiomers (CAS 132871-09-1 and 132871-10-4) further enable stereochemically controlled derivatization.

Piperazine-2,5-dione Library Intermediate

The compound's dual substitution pattern (N1-benzyl, C3-methyl) provides a versatile template for further functionalization at the remaining positions of the diketopiperazine ring. Its availability in high enantiomeric purity (≥97-98%) and in both enantiomeric forms enables the construction of stereochemically defined compound libraries for structure-activity relationship studies, distinguishing it from analogs that lack commercial access to both enantiomers.

Internal Standard for Chiral Chromatography

Because 1-benzyl-3-methylpiperazine-2,5-dione exhibits only weak chiral recognition and lacks significant UV chromophore interference beyond the benzyl group, it can serve as a non-interfering internal standard in HPLC and UHPLC method development for chiral separations of more strongly interacting analytes. Its well-characterized physical properties, including XLogP3 of 0.8 and defined hydrogen bonding capacity (1 donor, 2 acceptors), facilitate predictable chromatographic behavior [4].

Application
Selection Property
Validation Focus
Leukemia cell‑model negative control studies
Scaffold inactivity profile
Baseline antiproliferative behavior in K‑562
Chiral derivatization scaffold with attenuated binding
Reduced enantioselective binding compared to 6‑methyl analogs
Enantiomer discrimination threshold review
Stereochemically defined library intermediate
Dual N1‑benzyl, C3‑methyl substitution template
Enantiopure building block verification
Non‑interfering internal standard for chiral chromatography
Weak chiral recognition and predictable chromatographic behavior
ISTD suitability under intended separation conditions
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